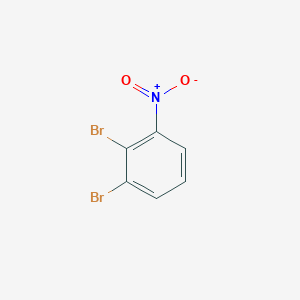

1,2-Dibromo-3-nitrobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,2-dibromo-3-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2NO2/c7-4-2-1-3-5(6(4)8)9(10)11/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPOQWSWPRAGSBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.90 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Regioselective Synthesis of 1,2-Dibromo-3-nitrobenzene

Abstract: The synthesis of polysubstituted nitroaromatic compounds is a cornerstone of modern organic chemistry, providing critical building blocks for pharmaceuticals, agrochemicals, and materials science. Among these, 1,2-Dibromo-3-nitrobenzene presents a significant regiochemical challenge. A direct, sequential electrophilic bromination of nitrobenzene is synthetically unviable due to the powerful meta-directing and deactivating nature of the nitro group. This guide provides a comprehensive analysis of this synthetic problem, evaluates potential pathways, and presents a detailed, field-proven protocol for the logical and efficient synthesis of the target molecule. We will explore the underlying principles of electrophilic aromatic substitution, the directing effects of substituents, and the strategic application of a multi-step pathway involving the nitration of a pre-functionalized substrate to achieve the desired 1,2,3-substitution pattern.

The Synthetic Challenge: Why Direct Bromination of Nitrobenzene Fails

The synthesis of this compound cannot be achieved by the direct, sequential bromination of nitrobenzene. This is a foundational concept rooted in the principles of electrophilic aromatic substitution (EAS). The nitro group (-NO₂) is a potent electron-withdrawing group (EWG).[1][2] This property has two major consequences for EAS reactions:

-

Ring Deactivation: The -NO₂ group withdraws electron density from the benzene ring, making it less nucleophilic and therefore significantly less reactive towards electrophiles like the bromonium ion (Br⁺).[2][3]

-

Meta-Direction: Through both inductive and resonance effects, the nitro group directs incoming electrophiles to the meta positions (C3 and C5).[4][5] Attack at the ortho or para positions would create a highly unstable resonance intermediate where a positive charge is placed on the carbon atom directly attached to the electron-withdrawing nitro group.[5]

Consequently, the first bromination of nitrobenzene overwhelmingly yields m-bromonitrobenzene (1-bromo-3-nitrobenzene).[6][7] Attempting a second bromination on this product would be even more challenging due to the presence of two deactivating groups. The directing effects would lead to substitution at other positions, not the desired C2 position, making this direct approach synthetically impractical for obtaining this compound.

Figure 1. Directing effect of the nitro group. The nitro group deactivates the ring and directs incoming electrophiles to the meta positions.

A Strategic Approach: Nitration of 1,2-Dibromobenzene

A more logical and effective strategy is to reverse the order of substituent introduction. By starting with 1,2-dibromobenzene, the desired bromine atom arrangement is already established. The subsequent nitration reaction can then be controlled to yield the target molecule.

Halogens, such as bromine, are unique substituents in EAS. They are deactivating due to their inductive electron-withdrawing effect but are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance, which stabilizes the carbocation intermediate (sigma complex) for ortho and para attack.[1][4]

When nitrating 1,2-dibromobenzene, we must consider the directing effects of both bromine atoms:

-

The bromine at C1 directs incoming electrophiles to C2 (occupied), C4 (para), and C6 (ortho).

-

The bromine at C2 directs incoming electrophiles to C1 (occupied), C3 (ortho), and C5 (meta relative to C1, but para relative to C2 is occupied).

The cumulative effect directs the incoming nitro group primarily to positions 3 and 4. This results in a mixture of two main isomers: This compound (the desired product) and 1,2-Dibromo-4-nitrobenzene . While a mixture is formed, these isomers can be effectively separated, typically by fractional crystallization or chromatography, making this a viable synthetic route.

Figure 2. Synthetic workflow for the nitration of 1,2-dibromobenzene.

Detailed Experimental Protocol

This protocol details the nitration of 1,2-dibromobenzene. It is adapted from established procedures for the nitration of halogenated benzenes.[8][9]

Materials and Reagents

| Compound | Formula | MW ( g/mol ) | M.P. (°C) | B.P. (°C) | Hazards |

| 1,2-Dibromobenzene | C₆H₄Br₂ | 235.90 | 5-6 | 225 | Irritant, Environmental Hazard |

| Nitric Acid (conc.) | HNO₃ | 63.01 | -42 | 83 | Oxidizer, Severe Corrosive |

| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | 10 | 337 | Severe Corrosive, Dehydrating |

| Ethanol | C₂H₅OH | 46.07 | -114 | 78.5 | Flammable |

| Dichloromethane | CH₂Cl₂ | 84.93 | -96.7 | 40 | Irritant, Carcinogen Suspect |

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and acid-resistant gloves (e.g., butyl rubber or Viton).

-

Fume Hood: This procedure must be performed in a certified chemical fume hood due to the use of corrosive acids and volatile organic compounds.

-

Acid Handling: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe burns.[10] Always add acid slowly and carefully. Prepare an emergency base bath (e.g., sodium bicarbonate solution) beforehand.

-

Exothermic Reaction: The nitration reaction is highly exothermic. Strict temperature control is essential to prevent runaway reactions and the formation of dinitrated byproducts.[8]

Step-by-Step Procedure

-

Preparation of Nitrating Mixture: In a 250 mL round-bottom flask, carefully add 40 mL of concentrated sulfuric acid. Place the flask in an ice-water bath to cool. Once cooled, slowly and with continuous swirling, add 40 mL of concentrated nitric acid to the sulfuric acid. Keep the mixture in the ice bath.

-

Reaction Setup: Equip the flask with a magnetic stirrer and a reflux condenser.

-

Addition of Substrate: Slowly, over a period of 20-30 minutes, add 23.6 g (0.1 mol) of 1,2-dibromobenzene in small portions to the stirred, cold nitrating mixture. Use a dropping funnel for liquid 1,2-dibromobenzene or add the solid carefully. Maintain the reaction temperature below 50-55°C throughout the addition.[9]

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture in a water bath at 50-60°C for one hour with continuous stirring to ensure the reaction goes to completion.[9]

-

Workup and Isolation: Carefully pour the warm reaction mixture into 400 mL of ice-cold water in a large beaker. This will quench the reaction and precipitate the crude product. Stir the mixture for several minutes to break up any large solid chunks.

-

Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold water until the washings are neutral to litmus paper. This removes residual acids.

-

Purification: The crude product is a mixture of this compound and 1,2-dibromo-4-nitrobenzene. Separation is achieved by fractional crystallization from ethanol. The different solubilities of the isomers in ethanol allow for the isolation of the pure compounds.[9] Transfer the crude solid to an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve it. Allow the solution to cool slowly. The less soluble isomer will crystallize out first. Further purification can be achieved by column chromatography if necessary.

Mechanistic Insights

The nitration of 1,2-dibromobenzene proceeds via the classical electrophilic aromatic substitution mechanism.

-

Generation of the Electrophile: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[10]

HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

-

Electrophilic Attack: The π-electron system of the 1,2-dibromobenzene ring attacks the nitronium ion. This attack can occur at the C3 or C4 position, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[11]

-

Deprotonation: A weak base, such as the bisulfate ion (HSO₄⁻) or a water molecule, removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final product.[12]

The regioselectivity (preference for C3 vs. C4) is determined by the stability of the intermediate sigma complexes. The resonance structures for attack at each position demonstrate how the ortho/para-directing nature of the bromine atoms stabilizes the positive charge. The formation of the sigma complex is typically the rate-determining step in the nitration of deactivated rings.[11][13]

Figure 3. Simplified mechanism of electrophilic nitration.

Conclusion

The synthesis of this compound from nitrobenzene is not a direct process but a lesson in synthetic strategy. Understanding the directing effects of substituents is paramount to designing a logical and successful reaction pathway.[3] By reversing the conventional thinking and nitrating a pre-dibrominated benzene ring, the formidable regiochemical barrier is overcome. The presented protocol, based on the nitration of 1,2-dibromobenzene, provides a reliable and scalable method for obtaining the target molecule, which serves as a valuable intermediate for further functionalization in the development of complex chemical entities.

References

- 1. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 2. Directing Effects | ChemTalk [chemistrytalk.org]

- 3. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. Video: Directing Effect of Substituents: meta-Directing Groups [jove.com]

- 6. Sciencemadness Discussion Board - bromination of nitrobenzene - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 9. chm.uri.edu [chm.uri.edu]

- 10. aclanthology.org [aclanthology.org]

- 11. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scribd.com [scribd.com]

- 13. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PubMed [pubmed.ncbi.nlm.nih.gov]

physical and chemical properties of 1,2-Dibromo-3-nitrobenzene

An In-depth Technical Guide to 1,2-Dibromo-3-nitrobenzene: Properties, Reactivity, and Applications

Abstract

This technical guide provides a comprehensive analysis of this compound (CAS No: 26429-41-4), a key halogenated nitroaromatic intermediate. The document details its physical and chemical properties, spectroscopic data, and reactivity profile, with a focus on the interplay of its substituent effects. Intended for researchers, chemists, and professionals in drug development, this guide synthesizes theoretical principles with practical insights into its handling, synthetic utility, and potential applications as a versatile building block in modern organic synthesis.

Introduction

This compound is a polysubstituted aromatic compound featuring a benzene ring functionalized with two bromine atoms and a nitro group. The specific arrangement of these substituents—two adjacent bromine atoms and an ortho-nitro group—creates a unique electronic and steric environment. This structure imparts distinct reactivity, making it a valuable intermediate for the synthesis of complex molecular architectures. In fields such as pharmaceutical development, agrochemicals, and materials science, compounds like this compound serve as critical starting points for introducing specific functionalities and building molecular complexity. Understanding its core properties is paramount for leveraging its synthetic potential effectively and safely.

Nomenclature and Chemical Structure

A clear identification of the compound is the foundation of scientific communication.

-

IUPAC Name : this compound[1]

-

Synonyms : 2,3-dibromonitrobenzene[1]

-

CAS Number : 26429-41-4[1]

-

Molecular Formula : C₆H₃Br₂NO₂[1]

The structure consists of a benzene ring with bromine atoms at positions 1 and 2, and a nitro group at position 3.

Caption: Chemical structure of this compound.

Physical and Spectroscopic Properties

The physical properties of a compound are critical for its handling, purification, and use in reactions. The data below has been computationally derived and provides a strong baseline for experimental work.

| Property | Value | Source |

| Molecular Weight | 280.90 g/mol | [1] |

| Exact Mass | 278.85305 Da | [1] |

| Appearance | Solid (predicted) | |

| XLogP3 | 3.2 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Rotatable Bond Count | 1 | [1] |

Spectroscopic Data: Spectroscopic analysis is essential for structural verification.

-

Mass Spectrometry : GC-MS data is available, which can be used to confirm the molecular weight and fragmentation pattern.[1]

-

Infrared (IR) Spectroscopy : Vapor phase IR spectra are available, useful for identifying the characteristic vibrational frequencies of the nitro (NO₂) group and the C-Br bonds.[1]

Chemical Properties and Reactivity

The reactivity of this compound is dictated by the cumulative electronic effects of its three substituents. Both bromine and the nitro group are electron-withdrawing, significantly deactivating the aromatic ring towards electrophilic attack.

-

Nitro Group (-NO₂) : This is a powerful deactivating group due to both its strong inductive (-I) and resonance (-M) effects. It withdraws electron density from the entire ring, making it much less nucleophilic than benzene. It is a strong meta-director.[2]

-

Bromo Groups (-Br) : As halogens, bromine atoms are deactivating due to their strong inductive electron withdrawal (-I). However, they possess lone pairs that can be donated via resonance (+M), which makes them ortho, para-directors.[2]

Reactivity in Electrophilic Aromatic Substitution (EAS)

The benzene ring is heavily deactivated, meaning that electrophilic substitution reactions require harsh or "forcing" conditions, such as high temperatures and strong superacids.[2][3] The regioselectivity of an incoming electrophile (E⁺) is determined by the combined directing effects of the existing groups.

-

The nitro group at C3 directs meta to itself, towards positions C1 and C5.

-

The bromo group at C1 directs ortho and para to itself, towards positions C2, C6, and C4.

-

The bromo group at C2 directs ortho and para to itself, towards positions C1, C3, and C6.

Considering these effects, the most likely positions for electrophilic attack are C5 and C6, which are activated by at least one of the directing groups without being sterically hindered or deactivated by multiple groups.

References

1,2-Dibromo-3-nitrobenzene CAS number and molecular structure

An In-Depth Technical Guide to 1,2-Dibromo-3-nitrobenzene: Properties, Synthesis, and Applications

Introduction

This compound is a substituted aromatic compound of significant interest in synthetic organic chemistry. Its unique substitution pattern, featuring two adjacent bromine atoms and a nitro group, makes it a versatile building block for the synthesis of more complex molecular architectures. This guide provides a comprehensive overview of its chemical identity, molecular structure, physicochemical properties, a validated synthesis protocol, and its applications, particularly in the field of drug discovery and development.

The strategic placement of the bromo and nitro substituents governs the molecule's reactivity. The electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution, while the bulky bromine atoms provide steric hindrance and specific sites for nucleophilic substitution or metal-catalyzed cross-coupling reactions. Understanding these characteristics is paramount for its effective utilization in multi-step syntheses.

Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is the foundation of all scientific research. The key identifiers for this compound are consolidated below.

| Identifier | Value | Source |

| CAS Number | 26429-41-4 | PubChem[1] |

| Molecular Formula | C₆H₃Br₂NO₂ | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Synonyms | 2,3-dibromonitrobenzene | PubChem[1] |

| Molecular Weight | 280.90 g/mol | PubChem[1] |

| InChI Key | LPOQWSWPRAGSBK-UHFFFAOYSA-N | PubChem[1] |

The molecular structure, characterized by a benzene ring substituted at positions 1, 2, and 3 with bromine, bromine, and a nitro group, respectively, is depicted below.

References

The Strategic Synthesis and Application of Dibromonitrobenzene Isomers: A Technical Guide for Advanced Research

Introduction: The Versatility of the C6H3Br2NO2 Scaffold

In the landscape of medicinal chemistry and materials science, the dibromonitrobenzene scaffold (C6H3Br2NO2) represents a class of highly versatile and strategically important building blocks. The specific arrangement of two bromine atoms and a nitro group on the benzene ring gives rise to a family of structural isomers, each with unique reactivity and potential for elaboration into complex molecular architectures. The interplay between the electron-withdrawing nature of the nitro group and the halogen functionalities makes these compounds valuable precursors for a wide range of pharmaceuticals, agrochemicals, and dyes.[1][2][3] This technical guide provides an in-depth analysis of the primary isomers of C6H3Br2NO2, focusing on their synthesis, comparative properties, and strategic applications in drug development and organic synthesis.

Comparative Analysis of Key Dibromonitrobenzene Isomers

There are six primary positional isomers of dibromonitrobenzene. Their distinct substitution patterns fundamentally influence their physical properties and chemical reactivity. Understanding these differences is paramount for researchers in selecting the appropriate isomer for a specific synthetic goal.

| IUPAC Name | Common Name(s) | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | Physical Appearance |

| 1,2-Dibromo-3-nitrobenzene | 2,3-Dibromonitrobenzene | 26429-41-4 | 280.90 | N/A | - |

| 1,3-Dibromo-2-nitrobenzene | 2,6-Dibromonitrobenzene | 13402-32-9 | 280.90 | 84 | White powder |

| 1,3-Dibromo-5-nitrobenzene | 3,5-Dibromonitrobenzene | 6311-60-0 | 280.90 | 103.0 - 107.0 | White to yellow/orange crystalline solid |

| 1,4-Dibromo-2-nitrobenzene | 2,5-Dibromonitrobenzene | 3460-18-2 | 280.90 | 82.0 - 86.0 | White to amber crystalline powder |

| 1,2-Dibromo-4-nitrobenzene | 3,4-Dibromonitrobenzene | 5411-50-7 | 280.90 | N/A | - |

| 2,4-Dibromo-1-nitrobenzene | - | 51686-78-3 | 280.90 | N/A | Light yellow powder |

Strategic Synthesis of Dibromonitrobenzene Isomers: A Tale of Directing Groups

The synthesis of specific dibromonitrobenzene isomers is a classic exercise in controlling regioselectivity in electrophilic aromatic substitution. The choice of starting material and the sequence of nitration and bromination steps are critical, as the existing substituents on the benzene ring dictate the position of incoming electrophiles.

Synthetic Pathways Overview

Caption: General synthetic strategies for dibromonitrobenzene isomers.

Experimental Protocol: Synthesis of 1,3-Dibromo-5-nitrobenzene from Nitrobenzene

This multi-step synthesis is an excellent example of leveraging the shifting directing effects of functional groups to achieve a specific substitution pattern. The strongly deactivating and meta-directing nitro group is used to install the first bromine, then reduced to a strongly activating and ortho-, para-directing amino group for the second bromination.

Step 1: Bromination of Nitrobenzene to m-Bromonitrobenzene

-

Rationale: The nitro group on nitrobenzene deactivates the ring towards electrophilic substitution and directs the incoming electrophile (Br+) to the meta position.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, heat 405 g (3.3 moles) of dry nitrobenzene to 135-145°C in an oil bath.

-

Add 26 g of iron powder ("ferrum reductum") to the stirred nitrobenzene.

-

Add 562 g (180 cc, 3.5 moles) of dry bromine portion-wise, controlling the addition to prevent the escape of bromine vapors.

-

After the addition is complete, continue heating and stirring until the evolution of hydrogen bromide gas ceases.

-

Allow the mixture to cool and purify the product by distillation under reduced pressure.

-

Step 2: Reduction of m-Bromonitrobenzene to m-Bromoaniline

-

Rationale: The nitro group is reduced to an amino group, which is a strong activating group and will direct subsequent substitutions to the ortho and para positions.

-

Procedure:

-

In a large flask, create a suspension of m-bromonitrobenzene in a suitable solvent like ethanol.

-

Add a reducing agent such as tin (Sn) metal followed by the slow addition of concentrated hydrochloric acid (HCl).

-

The reaction is exothermic; maintain the temperature with an ice bath as needed.

-

After the reaction is complete, neutralize the mixture with a strong base (e.g., NaOH) to precipitate the m-bromoaniline.

-

Isolate the product by filtration or extraction and purify by recrystallization or distillation.

-

Step 3: Bromination of m-Bromoaniline to 3,5-Dibromoaniline

-

Rationale: The strongly activating amino group directs the second bromine atom to the ortho and para positions. In m-bromoaniline, both ortho positions (relative to the amino group) are also meta to the first bromine, leading to the desired 3,5-disubstituted product. An acetylation step to form m-bromoacetanilide is often performed prior to bromination to moderate the reactivity of the amino group and improve yields.

-

Procedure (assuming prior acetylation):

-

Dissolve m-bromoacetanilide in glacial acetic acid.

-

Add a solution of bromine in acetic acid dropwise with stirring.

-

After the reaction is complete, pour the mixture into water to precipitate the 3,5-dibromoacetanilide.

-

Hydrolyze the acetyl group by refluxing with an aqueous acid (e.g., H₂SO₄) to yield 3,5-dibromoaniline.

-

Step 4: Sandmeyer Reaction to yield 1,3-Dibromo-5-nitrobenzene

-

Rationale: The Sandmeyer reaction provides a reliable method to replace an amino group with a nitro group via a diazonium salt intermediate.

-

Procedure:

-

Dissolve 3,5-dibromoaniline in a mixture of sulfuric acid and water and cool to 0-5°C in an ice-salt bath.

-

Add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the low temperature to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) oxide (Cu₂O) and sodium nitrite in water.

-

Slowly add the cold diazonium salt solution to the copper-containing mixture.

-

Allow the reaction to proceed, with gentle warming if necessary, until the evolution of nitrogen gas ceases.

-

Isolate the product, 1,3-dibromo-5-nitrobenzene, by filtration or extraction and purify by recrystallization.[4]

-

The Role of Dibromonitrobenzenes in Palladium-Catalyzed Cross-Coupling Reactions

A primary application of dibromonitrobenzene isomers in modern organic synthesis is their use as substrates in palladium-catalyzed cross-coupling reactions.[5][6] These reactions, which were the subject of the 2010 Nobel Prize in Chemistry, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.[5] The two bromine atoms on the dibromonitrobenzene ring can be sequentially or selectively substituted, allowing for the construction of complex molecular scaffolds.

Caption: Cross-coupling reactions utilizing dibromonitrobenzene.

The presence of the electron-withdrawing nitro group can influence the reactivity of the C-Br bonds, and the differential steric environments of the bromine atoms in unsymmetrical isomers can be exploited for regioselective couplings. These reactions are fundamental in medicinal chemistry for assembling the core structures of many drug candidates.[7]

Applications in Drug Development and Agrochemicals

The synthetic versatility of dibromonitrobenzene isomers makes them valuable intermediates in several key industries:

-

Pharmaceuticals: These compounds are foundational building blocks for a variety of active pharmaceutical ingredients (APIs).[1][8] The ability to introduce diverse functionalities through cross-coupling reactions and to modify the nitro group (e.g., by reduction to an amine) allows for the systematic exploration of structure-activity relationships in drug discovery.[1][9]

-

Agrochemicals: Dibromonitrobenzene derivatives are used in the synthesis of pesticides and herbicides.[1][3] The incorporation of halogen atoms can enhance the biological activity and metabolic stability of these agents, leading to more effective crop protection.[1]

-

Dyes and Materials Science: The chromophoric properties of the nitroaromatic system make these compounds useful precursors for the synthesis of dyes.[3] They are also used in the development of specialty polymers and organic electronic materials, where their defined substitution patterns are crucial for achieving desired properties.[1][2]

Safety and Handling

Dibromonitrobenzene isomers should be handled with care in a well-ventilated laboratory or fume hood.[10][11][12][13] They are generally considered to be irritants to the skin, eyes, and respiratory system.[10][12] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.[10][11] It is essential to consult the specific Safety Data Sheet (SDS) for the particular isomer being used for detailed handling and disposal information.[11][12][13]

Conclusion

The isomers of dibromonitrobenzene (C6H3Br2NO2) are more than just simple chemical intermediates; they are enabling tools for innovation in chemical synthesis. Their value lies in the predictable, yet versatile, reactivity imparted by the specific arrangement of their functional groups. A thorough understanding of their synthesis, based on the principles of electrophilic aromatic substitution, and their application in powerful transformations like palladium-catalyzed cross-coupling, is essential for researchers and professionals in drug development and materials science. As the demand for complex and novel molecular architectures continues to grow, the strategic importance of these foundational building blocks will undoubtedly endure.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Page loading... [guidechem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. nobelprize.org [nobelprize.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. nbinno.com [nbinno.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to the Solubility and Stability of 2,3-Dibromonitrobenzene

Introduction: The Strategic Importance of 2,3-Dibromonitrobenzene

2,3-Dibromonitrobenzene (CAS No: 26429-41-4; Molecular Formula: C₆H₃Br₂NO₂) is a halogenated and nitrated aromatic compound that serves as a critical building block in advanced organic synthesis.[1] Its molecular structure, featuring two bromine atoms and an electron-withdrawing nitro group on a benzene ring, imparts unique reactivity that is highly valued in the synthesis of complex molecules. In pharmaceutical development, this scaffold is instrumental in creating novel antimicrobial agents, where the halogenated aromatic core can enhance binding affinity to microbial targets.[1] Furthermore, its electronic properties make it a precursor for organic semiconductors in materials science.[1]

A comprehensive understanding of the solubility and stability of 2,3-dibromonitrobenzene is paramount for its effective application. Solubility dictates the choice of solvent systems for reactions, influences purification strategies such as crystallization, and is a key determinant of bioavailability in pharmaceutical formulations. Stability, on the other hand, informs handling, storage, and reaction conditions, ensuring the integrity of the molecule and the safety of the process. This guide provides an in-depth analysis of these core physicochemical properties, supported by field-proven experimental methodologies.

Part 1: Solubility Profile

The principle of "like dissolves like" is the cornerstone for understanding the solubility of 2,3-dibromonitrobenzene. Its predominantly non-polar aromatic structure results in limited aqueous solubility, a common characteristic for nitrobenzene compounds.[2] Conversely, it demonstrates good solubility in various organic solvents.[1]

Qualitative and Quantitative Solubility Analysis

While specific quantitative solubility data for 2,3-dibromonitrobenzene is not extensively documented in publicly available literature, its behavior can be reliably inferred from its structural analogues and general chemical principles. The compound is known to dissolve well in organic solvents like chloroform and carbon tetrachloride.[1]

To provide a quantitative frame of reference, we can examine the aqueous solubility of a structurally similar compound, 2,3-dichloronitrobenzene, which is reported to be 62.4 mg/L at 20°C.[3] This value underscores the low aqueous solubility expected for this class of compounds.

Table 1: Comparative Solubility Data

| Compound | Solvent | Solvent Type | Reported Solubility | Reference |

|---|---|---|---|---|

| 2,3-Dibromonitrobenzene | Water | Polar Protic | Limited / Low | [1] |

| 2,3-Dibromonitrobenzene | Chloroform | Polar Aprotic | Soluble | [1] |

| 2,3-Dibromonitrobenzene | Carbon Tetrachloride | Non-polar | Soluble | [1] |

| 2,3-Dichloronitrobenzene | Water | Polar Protic | 62.4 mg/L (at 20°C) | [3] |

| General Nitroaromatics | Ethanol, Ether | Polar Protic / Aprotic | Generally Soluble |[2] |

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

For researchers requiring precise solubility data, the shake-flask method remains the gold standard for determining thermodynamic equilibrium solubility.[4][5] Its reliability stems from allowing a compound to achieve true equilibrium between its solid and dissolved states.[4]

Causality Behind the Method: The core principle is to create a saturated solution in a given solvent at a constant temperature. By ensuring an excess of the solid is present, the system is forced to reach its saturation point, where the rate of dissolution equals the rate of precipitation. Analyzing the concentration of the solute in the liquid phase at this point yields the thermodynamic solubility.

Step-by-Step Protocol:

-

Preparation of Solution: Add an excess amount of solid 2,3-dibromonitrobenzene to a series of glass vials. The visible presence of undissolved solid is crucial to guarantee saturation.[4]

-

Solvent Addition: Accurately dispense a known volume of the desired solvent (e.g., purified water, ethanol, acetonitrile) into each vial.

-

Equilibration: Seal the vials and place them in a mechanical shaker or agitator within a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the vials for a sufficient duration (typically 24 to 72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the sedimentation of excess solid. To ensure complete removal of particulate matter, the supernatant should be filtered through a chemically inert filter (e.g., 0.22 µm PTFE) or centrifuged at high speed.[6]

-

Quantitative Analysis: Carefully extract an aliquot of the clear supernatant. Dilute the aliquot with a suitable mobile phase and analyze its concentration using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[7]

-

Calculation: The solubility is calculated from the measured concentration of the diluted supernatant, taking into account the dilution factor.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Part 2: Chemical Stability Profile

2,3-Dibromonitrobenzene exhibits moderate thermal stability but can decompose at high temperatures or in the presence of strong bases, releasing toxic bromine and nitrogen oxide vapors.[1] Proper storage in tightly sealed containers below 25°C, away from heat and light, is recommended to maintain its integrity.[1] To rigorously characterize its stability, forced degradation (or stress testing) studies are essential.

Forced Degradation: Probing Molecular Liabilities

Forced degradation studies are a regulatory and scientific necessity in drug development, designed to accelerate the degradation of a compound under conditions more severe than standard stability testing.[8][9] The primary objectives are to identify likely degradation products, elucidate degradation pathways, and establish the intrinsic stability of the molecule.[8][10] This information is crucial for developing stability-indicating analytical methods, which can resolve the parent compound from any potential degradants.[11]

Potential Degradation Pathways:

-

Hydrolytic Degradation: While the benzene ring itself is stable to hydrolysis, the electron-withdrawing effect of the nitro group activates the ring towards nucleophilic aromatic substitution.[12] Under strong basic conditions (e.g., concentrated NaOH) and heat, one or both bromine atoms could potentially be displaced by a hydroxyl group. Acidic conditions are generally less likely to cause significant degradation of the core structure.

-

Oxidative Degradation: Nitroaromatic compounds are often resistant to oxidation due to the electron-deficient nature of the benzene ring.[13] However, stress testing with strong oxidizing agents like hydrogen peroxide (H₂O₂) can still lead to the formation of phenolic byproducts or ring cleavage under extreme conditions.[8]

-

Thermal Degradation: The weakest point in the molecule under thermal stress is often the C-NO₂ bond.[14] At elevated temperatures, the initial step of decomposition is likely the homolytic cleavage of this bond, leading to the formation of radical species and subsequent complex decomposition reactions.[15][16]

-

Photolytic Degradation: Exposure to light, particularly in the UV spectrum, can provide the energy to excite the molecule and initiate degradation. Photostability testing, as outlined in ICH guideline Q1B, is necessary to determine this liability.[11][13]

Caption: Potential Degradation Pathways for 2,3-Dibromonitrobenzene.

Experimental Protocol: Forced Degradation Study

This protocol provides a framework for conducting a comprehensive forced degradation study. A stability-indicating analytical method, typically HPLC, must be developed beforehand to accurately quantify the parent compound and separate it from all formed degradants.[13]

Step-by-Step Protocol:

-

Stock Solution Preparation: Prepare a stock solution of 2,3-dibromonitrobenzene (e.g., 1 mg/mL) in a suitable solvent mixture, such as acetonitrile and water.[13]

-

Application of Stress Conditions (in separate experiments):

-

Acid Hydrolysis: Treat the stock solution with 0.1 M to 1 M HCl and heat (e.g., 60-80°C) for a defined period (e.g., 24 hours).[13][17] After incubation, cool the sample and neutralize it with an equivalent amount of NaOH.

-

Base Hydrolysis: Treat the stock solution with 0.1 M to 1 M NaOH and heat (e.g., 60-80°C).[17] After incubation, cool and neutralize with an equivalent amount of HCl.

-

Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) and keep it at room temperature for a specified time (e.g., 24 hours).[8][13]

-

Thermal Degradation: Expose the solid compound and a solution of the compound to dry heat in a calibrated oven (e.g., 80°C for 72 hours).[13]

-

Photolytic Degradation: Expose the solid compound and its solution to a controlled light source that provides both UV and visible light, following ICH Q1B guidelines (e.g., an overall illumination of ≥1.2 million lux hours).[13] A dark control sample should be stored under the same conditions but protected from light.

-

-

Sample Analysis: Following exposure, dilute all samples to an appropriate concentration and analyze them using the pre-validated stability-indicating HPLC method.[13]

-

Data Interpretation: Compare the chromatograms of the stressed samples to that of an unstressed control. The goal is to achieve a target degradation of 5-20%. Significant degradation beyond this may obscure the formation of secondary degradants.[17] Identify and quantify the parent peak and any significant degradation products.

Caption: General Workflow for a Forced Degradation Study.

Conclusion

2,3-Dibromonitrobenzene is a compound of significant synthetic utility, whose effective application hinges on a clear understanding of its physicochemical properties. It is characterized by low aqueous solubility but good solubility in common organic solvents, a profile that can be precisely quantified using the shake-flask method. While possessing moderate stability under standard storage conditions, it is susceptible to degradation under hydrolytic (especially basic), oxidative, thermal, and photolytic stress. A systematic approach using forced degradation studies is essential to map its stability profile and potential degradants. The methodologies and insights presented in this guide provide a robust framework for researchers to handle, formulate, and utilize 2,3-dibromonitrobenzene with scientific rigor and confidence.

References

- 1. chemshuttle.com [chemshuttle.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. 2,3-Dichloronitrobenzene | C6H3Cl2NO2 | CID 18555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 7. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 8. rjptonline.org [rjptonline.org]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. acdlabs.com [acdlabs.com]

- 11. nelsonlabs.com [nelsonlabs.com]

- 12. benchchem.com [benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. New thermal decomposition pathway for TATB - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. DSpace [repository.kaust.edu.sa]

- 17. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

key chemical reactions involving 1,2-Dibromo-3-nitrobenzene

An In-depth Technical Guide to the Key Chemical Reactions of 1,2-Dibromo-3-nitrobenzene

Authored by: Gemini, Senior Application Scientist

Introduction: The Synthetic Versatility of this compound

This compound is a highly functionalized aromatic compound that serves as a versatile building block in modern organic synthesis. Its unique substitution pattern—featuring two adjacent bromine atoms and a strongly electron-withdrawing nitro group—imparts a distinct reactivity profile that can be strategically exploited. The nitro group profoundly influences the electronic character of the benzene ring, rendering it electron-deficient and activating it towards specific transformations. This guide provides an in-depth exploration of the core chemical reactions involving this compound, offering mechanistic insights, field-proven protocols, and strategic considerations for researchers, scientists, and professionals in drug development.

The molecule's utility stems from three primary reactive sites: the C-Br bond at the 2-position (ortho to the nitro group), the C-Br bond at the 1-position (meta to the nitro group), and the nitro group itself. The electronic disparity between the two carbon-bromine bonds, induced by the nitro group, is the cornerstone of its synthetic potential, often allowing for highly regioselective functionalization.

Nucleophilic Aromatic Substitution (SNAr): Selective Functionalization

The most prominent reaction pathway for nitroarenes bearing a halogen is Nucleophilic Aromatic Substitution (SNAr).[1][2] This reaction proceeds not through an SN1 or SN2 mechanism, but via a distinct addition-elimination pathway.[1][3] The presence of the powerfully electron-withdrawing nitro group is essential, as it acidifies the aromatic ring and, more importantly, stabilizes the negatively charged intermediate formed during the reaction.[2][3]

Mechanistic Principles and Regioselectivity

The SNAr mechanism involves two key steps:

-

Addition: A nucleophile attacks the electron-deficient carbon atom bearing a leaving group (in this case, a bromine atom), breaking the ring's aromaticity and forming a resonance-stabilized carbanion known as a Meisenheimer complex.[1][4]

-

Elimination: The leaving group (bromide ion) is expelled, restoring the aromaticity of the ring and yielding the substituted product.[5]

The rate-determining step is typically the initial nucleophilic attack and formation of the Meisenheimer complex.[5][6] For this reason, groups that stabilize this intermediate accelerate the reaction. The nitro group is exceptionally effective at this, particularly when the substitution occurs at the ortho or para positions, as the negative charge can be delocalized directly onto the oxygen atoms of the nitro group via resonance.[2][6][7]

In this compound, the bromine atom at the C2 position is ortho to the nitro group, while the bromine at C1 is meta. Consequently, the C2 position is significantly more activated towards nucleophilic attack. Attack at C2 allows the resulting negative charge in the Meisenheimer complex to be delocalized onto the nitro group, providing substantial stabilization. Attack at the C1 (meta) position does not permit such delocalization.[6][7] This electronic difference enables the highly regioselective mono-substitution at the C2 position, leaving the C1-Br bond intact for subsequent transformations.

Caption: The Addition-Elimination mechanism of SNAr.

Experimental Protocol: Selective Synthesis of 2-Methoxy-1-bromo-3-nitrobenzene

This protocol describes the selective substitution of the C2-bromine with a methoxy group, a common transformation in medicinal chemistry. The choice of a strong base like sodium hydride is to generate the potent sodium methoxide nucleophile in situ.

| Parameter | Value |

| Reactant | This compound (1.0 eq) |

| Nucleophile | Sodium Methoxide (from Sodium Hydride, 1.2 eq & Methanol, 5.0 eq) |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Temperature | 65 °C (Reflux) |

| Typical Yield | 85-95% |

Step-by-Step Methodology:

-

Preparation: To a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, add anhydrous THF and methanol (5.0 eq).

-

Nucleophile Generation: Cool the flask to 0 °C using an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of sodium methoxide.

-

Reactant Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF and add it to the reaction flask via a syringe.

-

Reaction: Heat the mixture to reflux (approx. 65-70 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

Workup: Cool the reaction mixture to room temperature and carefully quench with saturated aqueous ammonium chloride solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers.

-

Purification: Wash the combined organic layers with water and then with brine. Dry the solution over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by flash column chromatography on silica gel.

Reduction of the Nitro Group: Gateway to Anilines

The conversion of the nitro group to an amine is a fundamental transformation in organic synthesis, as it turns a strongly deactivating group into a versatile activating group.[8] The resulting aniline derivative, 2,3-dibromoaniline, is a precursor for a wide range of compounds, including pharmaceuticals and heterocyclic structures. The most common method for this reduction is using a metal in acidic media, such as tin or iron in hydrochloric acid.[8]

Caption: Experimental workflow for the reduction of the nitro group.

Mechanistic Considerations

The reduction of a nitro group with metals like tin(II) chloride is a complex process involving a series of single-electron transfers. The overall transformation converts the -NO₂ group to an -NH₂ group, with the metal being oxidized in the process. The Haber-Bosch model suggests a pathway involving nitroso and hydroxylamine intermediates.[8]

Experimental Protocol: Synthesis of 2,3-Dibromoaniline

This protocol uses tin(II) chloride dihydrate, a milder and more selective reducing agent than metallic tin or iron, which often results in cleaner reactions and simpler workups.

| Parameter | Value |

| Reactant | This compound (1.0 eq) |

| Reducing Agent | Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) (4.0 eq) |

| Solvent | Ethanol |

| Acid | Concentrated Hydrochloric Acid (catalytic) |

| Temperature | 80 °C (Reflux) |

| Typical Yield | 90-98% |

Step-by-Step Methodology:

-

Setup: In a round-bottom flask, suspend this compound (1.0 eq) in ethanol.

-

Reagent Addition: Add concentrated hydrochloric acid, followed by the portion-wise addition of tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0 eq). The addition may be exothermic.

-

Reaction: Heat the mixture to reflux (approx. 80 °C) with vigorous stirring. The reaction is typically complete within 1-3 hours, which can be confirmed by TLC.

-

Workup: Cool the reaction mixture to room temperature and carefully neutralize the acid by slowly adding a saturated aqueous solution of sodium bicarbonate or a 2M sodium hydroxide solution until the pH is ~8-9.

-

Extraction: Extract the aqueous mixture with ethyl acetate or dichloromethane (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude 2,3-dibromoaniline, which is often pure enough for subsequent steps. Recrystallization or column chromatography can be used for further purification if necessary.

Palladium-Catalyzed Cross-Coupling Reactions

The two bromine atoms on the ring serve as excellent handles for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. Key examples include the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.[9][10][11] A critical aspect of using this compound in these reactions is the potential for regioselective coupling. The C2-Br bond is generally more reactive than the C1-Br bond due to the electronic influence of the ortho-nitro group, which facilitates the initial oxidative addition of the palladium(0) catalyst.[12]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples an organoboron species (like a boronic acid) with an organohalide to form a C-C bond, making it invaluable for synthesizing biaryl structures.[9][13] The catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.[13]

Experimental Protocol: Selective Mono-Arylation via Suzuki Coupling

This protocol demonstrates the selective coupling at the more reactive C2 position.

| Parameter | Value |

| Substrate | This compound (1.0 eq) |

| Coupling Partner | Phenylboronic Acid (1.1 eq) |

| Catalyst | Pd(PPh₃)₄ (0.03 eq) |

| Base | Aqueous Sodium Carbonate (Na₂CO₃) (2M, 2.0 eq) |

| Solvent | Toluene/Ethanol mixture |

| Temperature | 90 °C |

| Typical Yield | 75-85% |

Step-by-Step Methodology:

-

Setup: In a Schlenk flask, combine this compound (1.0 eq), phenylboronic acid (1.1 eq), and the solvent mixture (e.g., 3:1 Toluene:Ethanol).

-

Degassing: Bubble argon through the solution for 15-20 minutes to remove dissolved oxygen, which can deactivate the catalyst.

-

Reagent Addition: Add the aqueous sodium carbonate solution (2.0 eq) and the palladium catalyst, Pd(PPh₃)₄ (0.03 eq).

-

Reaction: Heat the mixture to 90 °C under an argon atmosphere with vigorous stirring for 12-16 hours. Monitor by TLC or GC-MS.

-

Workup: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by flash column chromatography to isolate the mono-arylated product.

Sonogashira Coupling

The Sonogashira coupling forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.[10][14] This reaction is a powerful tool for constructing arylalkyne scaffolds.

Experimental Protocol: Synthesis of a Mono-alkynylated Product

| Parameter | Value |

| Substrate | This compound (1.0 eq) |

| Coupling Partner | Phenylacetylene (1.2 eq) |

| Catalyst | Pd(PPh₃)₂Cl₂ (0.03 eq) |

| Co-catalyst | Copper(I) Iodide (CuI) (0.05 eq) |

| Base | Triethylamine (TEA) or Diisopropylamine (DIPA) |

| Solvent | THF or DMF |

| Temperature | Room Temperature to 50 °C |

| Typical Yield | 80-90% |

Step-by-Step Methodology:

-

Setup: To a Schlenk flask under argon, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).

-

Solvent and Reagents: Add the anhydrous solvent (THF) and the amine base (e.g., TEA, 2.5 eq).

-

Degassing: Degas the mixture with a brief stream of argon.

-

Alkyne Addition: Add phenylacetylene (1.2 eq) dropwise via syringe.

-

Reaction: Stir the mixture at room temperature. If the reaction is sluggish, gentle heating (40-50 °C) may be required. Monitor progress by TLC.

-

Workup: Once complete, dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove catalyst residues.

-

Purification: Wash the filtrate with saturated aqueous NH₄Cl, then brine. Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.

Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction forms a C-N bond between an aryl halide and an amine.[11][15] It is a cornerstone of modern medicinal chemistry for synthesizing arylamines, which are prevalent in pharmaceuticals.[11] The reaction requires a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), to deprotonate the amine or the amine-palladium complex.[16]

Experimental Protocol: Selective Mono-Amination

| Parameter | Value |

| Substrate | This compound (1.0 eq) |

| Coupling Partner | Morpholine (1.2 eq) |

| Catalyst | Pd₂(dba)₃ (0.02 eq) |

| Ligand | XPhos (0.08 eq) |

| Base | Sodium tert-butoxide (NaOtBu) (1.4 eq) |

| Solvent | Toluene or Dioxane |

| Temperature | 100 °C |

| Typical Yield | 80-95% |

Step-by-Step Methodology:

-

Setup: In a glovebox or under a strict argon atmosphere, add the palladium precatalyst Pd₂(dba)₃ (0.02 eq), the phosphine ligand XPhos (0.08 eq), and the base NaOtBu (1.4 eq) to a dry Schlenk tube.

-

Reagent Addition: Add this compound (1.0 eq), the anhydrous solvent (Toluene), and finally the amine (Morpholine, 1.2 eq).

-

Reaction: Seal the tube and heat the reaction mixture with stirring to 100 °C. Monitor the reaction by GC-MS or LC-MS.

-

Workup: Cool the mixture to room temperature, dilute with ethyl acetate, and filter through Celite.

-

Purification: Concentrate the filtrate and purify the resulting residue by flash column chromatography to yield the desired mono-aminated product.

Conclusion

This compound is a synthetically powerful intermediate whose reactivity is dominated by the interplay between its three functional groups. The electron-withdrawing nitro group enables regioselective nucleophilic aromatic substitution at the ortho-bromine position. This same electronic influence creates a reactivity differential between the two bromine atoms, allowing for controlled, sequential palladium-catalyzed cross-coupling reactions. Finally, the nitro group itself can be readily reduced to an aniline, opening up a vast array of subsequent synthetic possibilities. A thorough understanding of these key transformations allows researchers to strategically employ this compound as a cornerstone in the construction of complex molecular architectures for pharmaceutical and materials science applications.

References

- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. echemi.com [echemi.com]

- 8. air.unimi.it [air.unimi.it]

- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Sonogashira Coupling [organic-chemistry.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

electrophilic aromatic substitution mechanisms for dibromonitrobenzenes

An In-depth Technical Guide to the Electrophilic Aromatic Substitution Mechanisms of Dibromonitrobenzenes

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the principles governing electrophilic aromatic substitution (EAS) on dibromonitrobenzene substrates. For researchers, synthetic chemists, and professionals in drug development, a nuanced understanding of these mechanisms is critical for predicting regiochemical outcomes and designing effective synthetic strategies. This document moves beyond rote procedural descriptions to elucidate the causal electronic and steric factors at play. We will dissect the competing and cooperative directing effects of bromo and nitro substituents, analyze the stability of cationic intermediates, and provide validated experimental frameworks for the functionalization of these highly deactivated aromatic systems.

Core Principles of Electrophilic Aromatic Substitution

Electrophilic Aromatic Substitution (EAS) is a cornerstone of aromatic chemistry, defining a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring.[1][2] The reaction universally proceeds through a two-step mechanism involving a high-energy carbocationic intermediate known as the sigma complex or arenium ion.[3][4][5][6]

-

Step 1 (Rate-Determining): The π-electron system of the aromatic ring acts as a nucleophile, attacking a potent electrophile (E⁺). This initial attack disrupts the ring's aromaticity, forming the resonance-stabilized, but non-aromatic, sigma complex.[1][5][7] The energy barrier for this step is substantial due to the temporary loss of aromatic stability.[8]

-

Step 2 (Fast): A base removes a proton from the sp³-hybridized carbon of the sigma complex. This restores the C=C double bond, re-establishes the aromatic system, and yields the substituted product.[1][5]

The facility and regioselectivity of EAS are profoundly dictated by the electronic nature of the substituents already present on the benzene ring.[9][10] These substituents modulate the nucleophilicity of the ring and stabilize or destabilize the critical sigma complex intermediate.[3][11]

The Dichotomous Nature of Substituent Effects

In dibromonitrobenzene systems, we encounter two distinct types of deactivating groups whose interplay governs the reaction's outcome.

The Nitro Group: A Potent Meta-Director

The nitro group (–NO₂) is a powerful deactivating substituent.[9] Its influence stems from two primary electronic effects:

-

Inductive Effect: The nitrogen atom bears a formal positive charge, creating a strong dipole that inductively withdraws electron density from the entire ring.[12]

-

Resonance Effect: The nitro group can withdraw π-electron density from the ring via resonance. This effect is most pronounced at the ortho and para positions, leaving them significantly electron-deficient.[12][13]

Consequently, the meta position, which is not affected by this resonance withdrawal, becomes the least electron-poor and thus the most favorable site for electrophilic attack. This makes the nitro group a strong meta-director.[9][12][14]

The Bromo Group: A Deactivating Ortho-, Para-Director

Halogens like bromine represent a unique case in EAS. They are deactivating yet direct incoming electrophiles to the ortho and para positions.[9][13]

-

Inductive Effect (Deactivating): As an electronegative atom, bromine inductively withdraws electron density from the ring, reducing its overall nucleophilicity and slowing the rate of reaction compared to benzene.[9]

-

Resonance Effect (Directing): Bromine possesses lone pairs of electrons that can be donated to the ring through resonance. This donation specifically stabilizes the sigma complex when the electrophile attacks at the ortho or para positions, as it allows for an additional resonance structure where the positive charge is delocalized onto the bromine atom.[10][11] This stabilization lowers the activation energy for ortho and para attack relative to meta attack.

| Substituent | Inductive Effect | Resonance Effect | Overall Reactivity | Directing Influence |

| **Nitro (-NO₂) ** | Strongly Withdrawing | Strongly Withdrawing | Strongly Deactivating | meta |

| Bromo (-Br) | Strongly Withdrawing | Weakly Donating | Deactivating | ortho, para |

| Table 1: Summary of Substituent Effects in Dibromonitrobenzenes. |

Mechanistic Analysis of Dibromonitrobenzene Isomers

The presence of three deactivating groups renders dibromonitrobenzene substrates significantly unreactive, necessitating harsh reaction conditions such as the use of fuming acids or elevated temperatures to achieve substitution.[15] The regiochemical outcome is determined by the cumulative directing effects of the substituents.

Case Study: Electrophilic Substitution on 1,3-Dibromo-5-nitrobenzene

This symmetrical isomer provides a clear example of cooperative directing effects.

The directing vectors converge decisively. Positions C2 and C6 are strongly favored as they are ortho to both bromine atoms and meta to the nitro group.[16] Position C4 is also activated by both bromine atoms but is disfavored by the ortho relationship to the strongly deactivating nitro group. Therefore, electrophilic attack will occur preferentially at C2 and C6.

Caption: Logical flow of directing effects in 1,3-Dibromo-5-nitrobenzene.

The mechanism for nitration at the C2 position involves the formation of a sigma complex where the positive charge is delocalized across the ring and stabilized by resonance donation from the adjacent bromine atoms.

Caption: General energy profile for a two-step EAS mechanism.

Experimental Protocols and Self-Validating Systems

The successful execution of EAS on these substrates demands rigorous adherence to protocols designed to overcome the high activation energy barrier.

General Protocol: Nitration of a Dibromonitrobenzene

This protocol outlines a self-validating system for the nitration of a deactivated aromatic ring. The validation lies in the careful control of reaction parameters and the rigorous characterization of the product.

WARNING: This procedure involves highly corrosive and reactive acids. It must be performed in a certified fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles.

-

Preparation of Nitrating Mixture: a. In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, cool concentrated sulfuric acid (H₂SO₄, 98%, 5 equivalents) to 0 °C in an ice-salt bath. b. Cautiously add fuming nitric acid (HNO₃, >90%, 1.5 equivalents) dropwise via the dropping funnel while maintaining the internal temperature below 10 °C. The formation of the nitronium ion (NO₂⁺) electrophile is highly exothermic.[17][18]

-

Reaction Execution: a. Dissolve the dibromonitrobenzene substrate (1 equivalent) in a minimal amount of the cooled concentrated sulfuric acid. b. Slowly add the substrate solution to the nitrating mixture. c. After the addition is complete, allow the mixture to warm to room temperature and then heat cautiously to 50-70 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The necessity for heating underscores the deactivated nature of the substrate.[15]

-

Workup and Purification: a. Once the reaction is complete, cool the mixture to room temperature and then pour it carefully over a large volume of crushed ice. This quenches the reaction and precipitates the organic product. b. Isolate the crude solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral to pH paper. c. Wash the solid with a cold, dilute sodium bicarbonate solution to remove residual acid, followed by another water wash. d. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

-

Characterization and Validation: a. Determine the melting point of the purified product. A sharp melting point is indicative of high purity. b. Obtain ¹H NMR, ¹³C NMR, and Mass Spectrometry data. The spectral data must be consistent with the structure of the expected product, confirming the regioselectivity of the substitution.

Caption: General experimental workflow for EAS on a deactivated substrate.

Conclusion

The electrophilic aromatic substitution of dibromonitrobenzenes is a challenging yet predictable transformation governed by the fundamental principles of electronic effects. The strong deactivating and meta-directing nature of the nitro group, combined with the deactivating but ortho-, para-directing influence of the bromo substituents, creates a highly electron-deficient aromatic system.[15] Substitution is feasible under forcing conditions, and the regiochemical outcome can be reliably predicted by identifying the positions least deactivated by the synergistic effects of the three substituents. The protocols and mechanistic insights provided herein serve as a robust foundation for professionals engaged in the synthesis and functionalization of polysubstituted nitroaromatic compounds.

References

- 1. byjus.com [byjus.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. fiveable.me [fiveable.me]

- 4. youtube.com [youtube.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Aromatic Reactivity [www2.chemistry.msu.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. m.youtube.com [m.youtube.com]

- 13. youtube.com [youtube.com]

- 14. savemyexams.com [savemyexams.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. aclanthology.org [aclanthology.org]

- 18. chem.libretexts.org [chem.libretexts.org]

The Discovery of 1,2-Dibromo-3-nitrobenzene: A Technical Guide to its Historical Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dibromo-3-nitrobenzene is a halogenated nitroaromatic compound that serves as a valuable intermediate in organic synthesis. Its unique substitution pattern, featuring two adjacent bromine atoms and a nitro group, provides a scaffold for the introduction of diverse functionalities, making it a key building block in the synthesis of pharmaceuticals, agrochemicals, and materials with novel electronic properties. This technical guide delves into the historical discovery and early synthesis of this compound, providing a detailed examination of the scientific principles and experimental methodologies that led to its initial characterization. Furthermore, it explores subsequent and more contemporary synthetic approaches, offering a comprehensive overview for researchers and professionals in the field.

The Pioneering Work of Wilhelm Körner and the Dawn of Aromatic Isomerism

The discovery of this compound is intrinsically linked to the foundational work of German chemist Wilhelm Körner in the late 19th century. In 1874, Körner published a seminal paper in the Gazzetta Chimica Italiana titled "Sull' isomeria dei composti aromatici a sei atomi di carbonio" (On the isomerism of aromatic compounds with six carbon atoms). This work was instrumental in establishing a method for determining the absolute substitution patterns of benzene derivatives, a significant challenge before the advent of modern spectroscopic techniques.[1][2]

Körner's ingenious approach, now known as Körner's absolute method , involved the introduction of a third substituent into a disubstituted benzene ring and observing the number of resulting trisubstituted isomers.[2] This method allowed for the unambiguous assignment of ortho, meta, and para isomers.

It was within this context of systematically exploring aromatic isomerism that this compound was first synthesized and characterized. Körner's research involved the nitration of the three isomers of dibromobenzene. He observed that the nitration of ortho-dibromobenzene (1,2-dibromobenzene) yielded three distinct mononitro-isomers, one of which was this compound.[2]

Causality Behind the Experimental Choice: The Logic of Körner's Method

Körner's choice to nitrate the dibromobenzene isomers was a deliberate and logical step in his systematic investigation. The rationale was as follows:

-

Establishing a Reference: By starting with known disubstituted isomers (ortho, meta, and para-dibromobenzene), he could use the number of nitrated products to deduce the original substitution pattern.

-

Creating Distinguishable Products: The introduction of a nitro group provided a chemical handle and altered the physical properties of the resulting molecules, allowing for their separation and characterization by the methods available at the time (e.g., fractional crystallization, melting point determination).

-

Probing the Directing Effects of Substituents: This work also laid the groundwork for understanding the directing effects of substituents on electrophilic aromatic substitution, a fundamental concept in organic chemistry.

The following diagram illustrates the logical framework of Körner's method as it pertains to the discovery of this compound.

Caption: Körner's method for identifying 1,2-dibromobenzene by nitration.

Early Synthetic Methodologies: The Nitration of 1,2-Dibromobenzene

The foundational method for the synthesis of this compound, as employed by Körner, is the direct nitration of 1,2-dibromobenzene. This electrophilic aromatic substitution reaction involves the introduction of a nitro group onto the benzene ring.

Experimental Protocol: A Representative Historical Synthesis

The following protocol is a representation of the type of procedure that would have been used in the late 19th and early 20th centuries, based on the reagents and techniques available at that time.

Objective: To synthesize a mixture of dibromonitrobenzene isomers, including this compound, from 1,2-dibromobenzene.

Materials:

-

1,2-Dibromobenzene

-

Concentrated Nitric Acid (fuming)

-

Concentrated Sulfuric Acid

-

Ice

-

Ethanol (for recrystallization)

-

Filter apparatus

Procedure:

-

Preparation of the Nitrating Mixture: In a flask, carefully add a measured volume of concentrated sulfuric acid. Cool the flask in an ice bath. Slowly, and with constant agitation, add a stoichiometric equivalent of fuming nitric acid to the cooled sulfuric acid. Maintain the temperature of the mixture below 10°C.

-

Nitration Reaction: To the cold nitrating mixture, add 1,2-dibromobenzene dropwise, ensuring the temperature of the reaction mixture does not rise significantly. After the addition is complete, allow the mixture to stir at a controlled temperature for a specified period to ensure complete reaction.

-

Work-up: Pour the reaction mixture slowly onto a large volume of crushed ice. This will precipitate the crude product mixture of dibromonitrobenzene isomers.

-

Isolation and Purification: Collect the solid precipitate by filtration and wash thoroughly with cold water to remove any residual acid. The mixture of isomers can then be subjected to fractional crystallization from a suitable solvent, such as ethanol, to separate the individual isomers based on their differential solubilities.

Trustworthiness of the Protocol: This protocol, while lacking the precision of modern methods, is self-validating in its outcome. The formation of a solid precipitate upon quenching with ice confirms the production of the less water-soluble nitro-derivatives. The subsequent separation by fractional crystallization, a standard technique of the era, would yield crystalline products with distinct melting points, allowing for their identification and characterization.

Directing Effects of the Bromo-Substituents

The two bromine atoms in 1,2-dibromobenzene are ortho, para-directing, yet deactivating substituents. This means they direct incoming electrophiles to the positions ortho and para to themselves, but the overall rate of reaction is slower than that of benzene. In the case of 1,2-dibromobenzene, the possible positions for nitration are C3, C4, C5, and C6. Due to the directing effects of the two bromine atoms, a mixture of isomers is expected, with this compound and 1,2-Dibromo-4-nitrobenzene being significant products.

Caption: Nitration of 1,2-dibromobenzene yields a mixture of isomers.

Subsequent and Modern Synthetic Approaches

While the direct nitration of 1,2-dibromobenzene was the original method of discovery, other synthetic routes have since been developed, often offering improved regioselectivity and yields.

Synthesis via the Sandmeyer Reaction

A common and more controlled method for the synthesis of this compound involves the Sandmeyer reaction, starting from 2,3-dibromoaniline. This multi-step process offers the advantage of unambiguous placement of the nitro group.

The overall transformation is as follows:

-

Diazotization: 2,3-Dibromoaniline is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.

-

Sandmeyer Reaction: The diazonium salt is then treated with a solution of copper(I) bromide, which facilitates the replacement of the diazonium group with a bromine atom. To obtain the nitro compound, a variation of the Sandmeyer reaction or a subsequent nitration step would be necessary. A more direct approach would be the diazotization of 2,3-dibromoaniline followed by treatment with sodium nitrite in the presence of a copper catalyst to introduce the nitro group.

Objective: To synthesize this compound from 2,3-dibromoaniline.

Materials:

-

2,3-Dibromoaniline

-

Sodium Nitrite (NaNO₂)

-

Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

-

Copper(I) salt (e.g., Cu₂O or other copper catalysts)

-

Ice

-

Sodium Hydroxide (NaOH) for neutralization

-

Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Procedure:

-

Diazotization: Dissolve 2,3-dibromoaniline in a cooled aqueous solution of a strong acid (e.g., HCl or H₂SO₄). Slowly add a pre-cooled aqueous solution of sodium nitrite, maintaining the temperature between 0-5°C. Stir the mixture for a period to ensure complete formation of the diazonium salt.

-

Nitrite Displacement: In a separate flask, prepare a solution or suspension of a copper(I) catalyst and sodium nitrite in water. Cool this mixture in an ice bath.

-

Reaction: Slowly add the cold diazonium salt solution to the copper-nitrite mixture. Effervescence (evolution of nitrogen gas) will be observed. After the addition is complete, allow the reaction to warm to room temperature and stir for an extended period.

-

Work-up and Isolation: Neutralize the reaction mixture with a base (e.g., NaOH). Extract the product into an organic solvent. Wash the organic layer with water and brine, then dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure this compound.

Caption: Synthetic pathway for this compound via a Sandmeyer-type reaction.

Characterization Data

The following table summarizes key physical and spectroscopic data for this compound.

| Property | Value | Source |

| Molecular Formula | C₆H₃Br₂NO₂ | [3] |

| Molecular Weight | 280.90 g/mol | [3] |

| CAS Number | 26429-41-4 | [3] |

| Appearance | Pale yellow solid (typical) | |

| Melting Point | Data varies depending on purity | |

| Boiling Point | Not readily available | |

| IUPAC Name | This compound | [3] |

Conclusion